1-N-Benzyl-5-fluorobenzene-1,2-diamine

説明

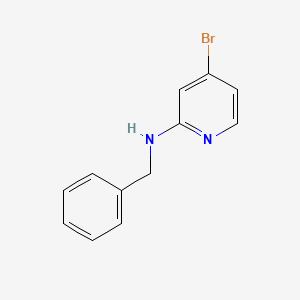

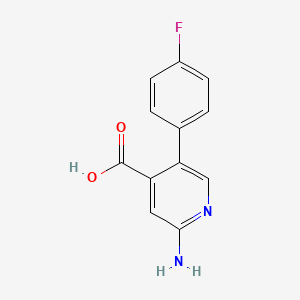

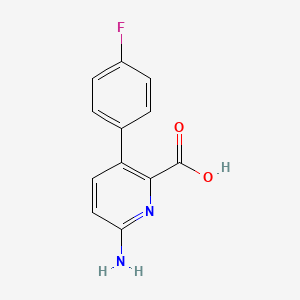

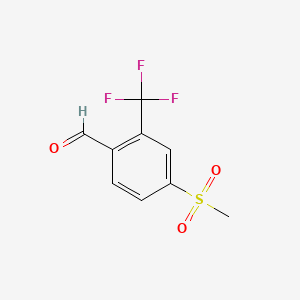

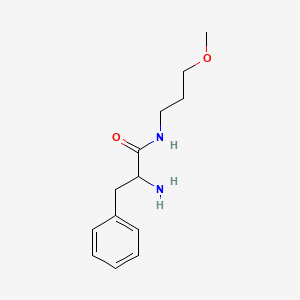

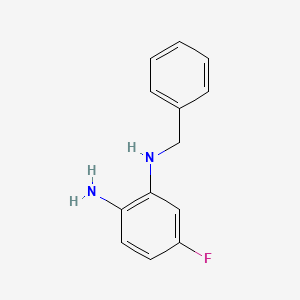

1-N-Benzyl-5-fluorobenzene-1,2-diamine is a chemical compound with the molecular formula C13H13FN2 . It has a molecular weight of 216.25 . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

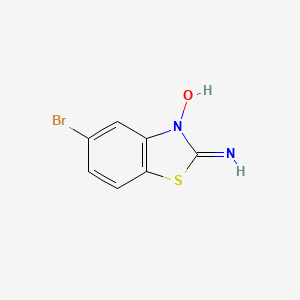

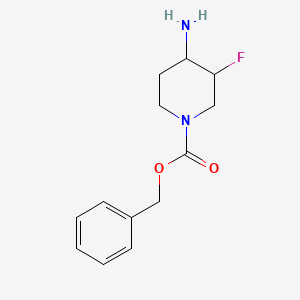

The molecular structure of 1-N-Benzyl-5-fluorobenzene-1,2-diamine consists of a benzene ring with a fluorine atom and two amine groups attached to it . Additionally, one of the amine groups is further substituted with a benzyl group .科学的研究の応用

Synthesis of Fluorinated Polymers

1-N-Benzyl-5-fluorobenzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, offering exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These properties are critical for high-performance materials in electronics and aerospace applications (Xie et al., 2001).

Organometallic Chemistry

This compound plays a role in organometallic chemistry and transition-metal-based catalysis. Its partial fluorination affects electron density donation, making it a candidate for non-coordinating solvents or easily displaced ligands in metal complexes (Pike et al., 2017).

Structural Characterization

1-N-Benzyl-5-fluorobenzene-1,2-diamine contributes to the structural characterization of new stiff rod oligomeric domains, providing insights into materials science and engineering, particularly in the development of novel materials with specific mechanical properties (Krebs & Jørgensen, 2002).

Corrosion Inhibition

Derivatives of 1-N-Benzyl-5-fluorobenzene-1,2-diamine have been studied for their potential in inhibiting acidic corrosion of metals, which is crucial in extending the lifespan of industrial materials and infrastructure (Singh & Quraishi, 2016).

Photodynamics and Chemical Selectivity

The fluorination patterns in molecules similar to 1-N-Benzyl-5-fluorobenzene-1,2-diamine influence their excited-state distortions, which are pivotal in determining the chemoselectivities for photochemical reactions. This is crucial in photochemistry and the development of photoresponsive materials (Li & Lopez, 2022).

特性

IUPAC Name |

2-N-benzyl-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMHNNPUYDKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Benzyl-5-fluorobenzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。